molecular formula C10H6N2O B3355628 3-Hydroxyquinoline-6-carbonitrile CAS No. 63124-12-9

3-Hydroxyquinoline-6-carbonitrile

Cat. No.: B3355628
CAS No.: 63124-12-9
M. Wt: 170.17 g/mol
InChI Key: TWOUAFLIYSZTAT-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-6-carbonitrile is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound The presence of a hydroxyl group at the third position and a nitrile group at the sixth position on the quinoline ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-6-carbonitrile derivatives.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitrile group.

    Substitution: Acidic or basic catalysts are used depending on the nature of the substituent being introduced.

Major Products Formed:

    Oxidation: Quinoline-6-carbonitrile derivatives.

    Reduction: 3-Aminoquinoline-6-carbonitrile.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxyquinoline-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 3-Hydroxyquinoline-6-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to inhibition or activation of biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the hydroxyl and nitrile groups.

    8-Hydroxyquinoline: Similar structure but with the hydroxyl group at the eighth position.

    Quinoline-6-carbonitrile: Lacks the hydroxyl group.

Uniqueness: 3-Hydroxyquinoline-6-carbonitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

3-hydroxyquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-7-1-2-10-8(3-7)4-9(13)6-12-10/h1-4,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOUAFLIYSZTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493520
Record name 3-Hydroxyquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63124-12-9
Record name 3-Hydroxyquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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